[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid
CAS No.: 1417567-71-5
Cat. No.: VC2722129
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1417567-71-5 |
|---|---|
| Molecular Formula | C13H17NO4 |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | 2-[(3-ethoxycarbonylphenyl)methyl-methylamino]acetic acid |
| Standard InChI | InChI=1S/C13H17NO4/c1-3-18-13(17)11-6-4-5-10(7-11)8-14(2)9-12(15)16/h4-7H,3,8-9H2,1-2H3,(H,15,16) |
| Standard InChI Key | HMULJYDCGLECGA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC(=C1)CN(C)CC(=O)O |
| Canonical SMILES | CCOC(=O)C1=CC=CC(=C1)CN(C)CC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Identification
[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid is identified by the CAS registry number 1417567-71-5. It possesses a molecular formula of C13H17NO4 with a calculated molecular weight of 251.28 g/mol. This compound features a benzyl group substituted at the meta position with an ethoxycarbonyl group, along with a methylamino functionality connected to an acetic acid moiety.
Structural Components
The structural architecture of [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid consists of four main components:
-
A benzene ring with meta-substitution (3-position) of an ethoxycarbonyl group
-
A benzyl linker connecting the aromatic portion to the nitrogen atom
-
A tertiary amine featuring N-methylation
-
An acetic acid group attached to the nitrogen
This combination of functional groups creates a molecule that belongs to the broader class of amino acids and derivatives, specifically those that include carboxylic acid functionalities along with amine groups.
Physical and Chemical Properties
Based on its structural features, [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid exhibits properties typical of both amino acids and aromatic esters. The following table summarizes its key properties:
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 251.28 g/mol | Computed based on molecular formula C13H17NO4 |
| Physical State | Likely solid at ambient conditions | Based on structural characteristics |
| Solubility | Probable solubility in polar organic solvents | Due to presence of both polar and nonpolar groups |
| Functional Groups | Carboxylic acid, tertiary amine, ethyl ester | Contributing to chemical reactivity profile |
| Acidity | Carboxylic acid group (pKa ~4-5) | Estimates based on similar structures |
| Basicity | Tertiary amine (pKa ~9-10 of conjugate acid) | Estimates based on similar structures |
Synthesis Methodologies
General Synthetic Approaches
The synthesis of [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid typically involves several key steps and chemical transformations. Based on information from related compounds, the synthesis generally requires controlled conditions to optimize yield and purity.
Several synthetic pathways can be proposed:
-
Nucleophilic substitution reactions involving the appropriate benzyl halide derivatives and N-methylglycine
-
Esterification processes to introduce the ethoxycarbonyl functionality
-
Selective N-alkylation approaches to install the methyl group on the nitrogen atom
Reaction Mechanisms and Conditions
The synthesis of this compound likely involves mechanisms similar to those employed in the preparation of related structures. For instance, the coupling chemistry used in peptide synthesis offers valuable insights into potential synthetic routes . Common reagents in such syntheses include:
-
Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) for forming amide bonds
-
Protecting group strategies to control reactivity during multistep synthesis
-
Controlled reaction conditions including temperature, solvent selection, and reaction time
Industrial methods for synthesizing this compound may involve large-scale reactions utilizing established protocols that have been optimized for efficiency and purity.
Chemical Reactivity
Functional Group Reactivity
The diverse functional groups present in [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid contribute to its rich chemical reactivity profile. The compound can undergo several types of chemical reactions, including those typical for amino acids and esters.
The carboxylic acid group can participate in:
-
Esterification reactions with alcohols
-
Amide formation with amines
-
Salt formation with bases
-
Decarboxylation under certain conditions
The tertiary amine functionality enables:
-
Lewis base behavior in various reactions
-
Potential quaternization with alkylating agents
-
Coordination with metals through the nitrogen lone pair
The ethoxycarbonyl group is susceptible to:
-
Hydrolysis under acidic or basic conditions
-
Transesterification reactions
-
Reduction to alcohols with appropriate reducing agents
Reaction Mechanisms
The reaction mechanisms involving [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid typically follow established organic chemistry principles. For example, the esterification of the carboxylic acid group would proceed through nucleophilic acyl substitution, while amide formation would involve similar mechanistic pathways.
The mechanisms of action generally involve interaction with various nucleophiles and electrophiles, depending on the specific reaction conditions and reagents employed. These mechanistic considerations are important for understanding how this compound can be utilized in various synthetic applications.
Spectroscopic Characterization
Infrared Spectroscopy
Infrared spectroscopy would reveal characteristic absorption bands for the functional groups present in [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid, including:
-
O-H stretching from the carboxylic acid (broad band around 3300-2500 cm-1)
-
C=O stretching from both the carboxylic acid and ester groups (approximately 1700-1735 cm-1)
-
C-N stretching from the tertiary amine (approximately 1200-1350 cm-1)
-
Aromatic C=C stretching (approximately 1600 cm-1)
Structural Relationships with Similar Compounds
Comparison with Related Amino Acid Derivatives
To better understand the properties of [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid, it is valuable to compare it with structurally related compounds. Several compounds from the search results share partial structural similarities:
Structure-Activity Relationships
The structural features of [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid suggest potential structure-activity relationships that may be relevant for its applications:
-
The tertiary amine with N-methylation affects the basicity and nucleophilicity compared to primary or secondary amines
-
The meta-substitution pattern on the benzene ring influences the electronic distribution and potentially the reactivity of the molecule
-
The combination of aromatic and aliphatic regions creates an amphiphilic character that may impact solubility and interaction with biological systems
Applications in Synthetic Chemistry
Role as a Building Block
[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid can serve as a valuable building block in organic synthesis. Its diverse functional groups allow for selective transformations and incorporation into more complex molecules. Potential applications include:
-
Serving as a specialized amino acid derivative in peptide synthesis, similar to the role of other functionalized amino acids in creating peptides with specific properties
-
Acting as an intermediate in the synthesis of compounds with potential biological activities
-
Providing a scaffold for further functionalization through reactions at various reactive sites within the molecule
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume